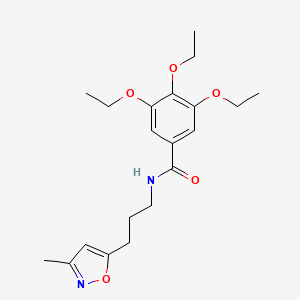
3,4,5-triethoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,4,5-triethoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide” is a chemical compound that has garnered significant interest among researchers in various fields. It contains an isoxazole moiety, which is a five-membered heterocyclic compound commonly found in many commercially available drugs .
Synthesis Analysis
Isoxazoles, including the isoxazole moiety in the given compound, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular formula of “this compound” is C20H28N2O5. It contains an isoxazole ring, which is a five-membered heterocyclic compound .Chemical Reactions Analysis
The synthesis of isoxazoles, including the isoxazole moiety in the given compound, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 376.453. Further physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique
Antihyperglycemic Agents
A study on benzamide derivatives explored their potential as antidiabetic agents, identifying specific compounds with promising antihyperglycemic properties. This research highlights the exploration of benzamide derivatives in the treatment of diabetes mellitus (Nomura et al., 1999).
Stearoyl-CoA Desaturase-1 Inhibitors
Another study focused on the development of benzamide derivatives as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a critical enzyme in lipid metabolism. This research identified compounds with potent inhibitory effects on SCD-1, which could contribute to therapeutic strategies against metabolic diseases (Uto et al., 2009).
Biological Evaluation of Sulfamethoxazole Derivatives
Sulfamethoxazole derivatives were designed, synthesized, and evaluated for their analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. This study exemplifies the multidisciplinary research approaches applied to benzamide derivatives for various therapeutic purposes (Sahoo et al., 2020).
Anticonvulsant Activity and Toxicity
Research on the anticonvulsant activity and toxicity of specific benzamide derivatives provided insights into their potential as treatments for epilepsy. The study correlated the chemical structure with biological activity, advancing the understanding of how these compounds could be optimized for therapeutic use (Jackson et al., 2012).
Anti-Fibrosis Drug Development
Investigations into the pharmacokinetics, tissue distribution, and metabolic pathways of a novel ALK5 inhibitor highlighted the potential of benzamide derivatives in treating fibrotic diseases. This research underscores the role of these compounds in developing anti-fibrotic therapies (Kim et al., 2008).
Orientations Futures
The future directions for “3,4,5-triethoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzamide” could involve further exploration of its potential applications in various fields, given the significant interest it has garnered among researchers. Additionally, the development of new eco-friendly synthetic strategies for isoxazole synthesis could be a potential area of research .
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-5-24-17-12-15(13-18(25-6-2)19(17)26-7-3)20(23)21-10-8-9-16-11-14(4)22-27-16/h11-13H,5-10H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFWKUUCAVAOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCCC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2816637.png)

![2-[3-(4-Ethylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2816643.png)
![N-cyclopentyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2816644.png)
![1-(2-chlorophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2816645.png)
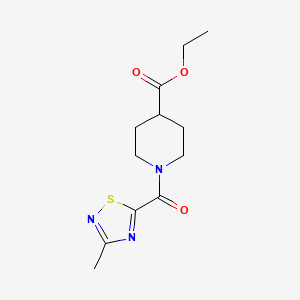
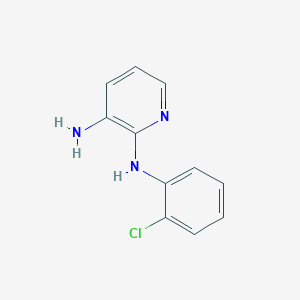
![Ethyl 2-[(3,5-dichlorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2816652.png)

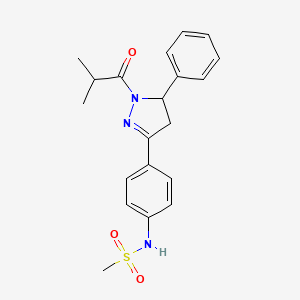
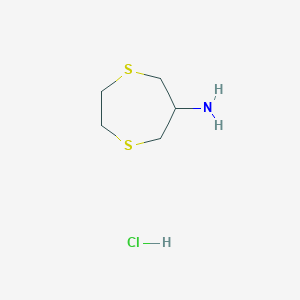
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2816658.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-3-nitrobenzenesulfonamide](/img/structure/B2816659.png)
